7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Description
7-Isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C19H18O3 and a molecular weight of 294.34 g/mol . Its structure features:
- A 4-(4-methoxyphenyl) substituent at the 4-position of the chromen-2-one core.
- An isopropoxy group at the 7-position.
- A methyl group at the 8-position.
This compound belongs to the coumarin family, known for diverse biological activities and photophysical properties influenced by substituents.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-propan-2-yloxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)23-18-10-9-16-17(11-19(21)24-20(16)13(18)3)14-5-7-15(22-4)8-6-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRKKHLSXCHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-isopropoxy-4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-2-one derivatives.
Scientific Research Applications
7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
*ICT = Intramolecular Charge Transfer
Substituent Effects on Physicochemical Properties
Electron-Donating Groups (e.g., 4-Methoxyphenyl): The 4-methoxyphenyl group in the target compound enhances electron density, leading to red-shifted absorption/emission spectra compared to non-substituted phenyl derivatives. Similar effects are observed in quinazoline derivatives with 4-methoxyphenyl groups . In contrast, electron-withdrawing groups (e.g., Cl at position 8 in compound ) reduce electron density, blue-shifting spectra and altering reactivity .
Alkoxy vs. Hydroxy groups enable hydrogen bonding, critical for interactions in biological systems or crystal packing .
Steric and Crystallographic Effects: Bulky substituents (e.g., isopropoxy, 2-methylpropoxy) disrupt coplanarity of the chromenone core, affecting π-π stacking. For example, compound exhibits intramolecular C–H···O interactions and π-π stacking (3.5 Å distance) . Methyl groups at position 8 (as in the target compound) introduce minor steric hindrance, preserving planarity better than bulkier groups .
Photophysical and Electronic Behavior
- Solvent-Dependent Emission: Coumarins with electron-donating groups exhibit solvent-polarity-dependent emission due to ICT. For instance, derivatives with 4-methoxyphenyl groups in DMF show red-shifted emission (~500 nm) compared to non-polar solvents . The isopropoxy group may reduce ICT efficiency compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance .
Biological Activity
The compound 7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one , a member of the chromen-2-one class, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula
- Chemical Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
Structural Characteristics
The compound features a chromen-2-one backbone with isopropoxy and methoxy substituents, which may influence its biological properties.
Anticancer Properties
Research indicates that derivatives of chromen-2-one exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
- Cell Lines Tested : MDA-MB-468 (breast cancer), A549 (lung cancer), and others.
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent:
- Activity Against Fungi : Studies have reported effective inhibition of fungal strains such as Candida albicans and Candida tropicalis.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 0.067 to 0.269 µmol/mL against various strains, indicating strong antifungal activity.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.
Case Studies and Experimental Data
The mechanisms through which 7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one exerts its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with cellular receptors that regulate apoptosis and immune responses.
- Biofilm Disruption : Demonstrated ability to disrupt biofilms formed by pathogenic fungi, enhancing its antifungal efficacy.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar chromen derivatives is essential:
| Compound | Structure | Anticancer Activity | Antifungal Activity |
|---|---|---|---|
| 7-Hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | Similar backbone | Moderate | Effective against C. albicans |
| 7-Isopropoxy-4-methylcoumarin | Lacks methoxy group | Low | Moderate |
The presence of the isopropoxy and methoxy groups in the target compound appears to enhance both anticancer and antifungal activities compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
